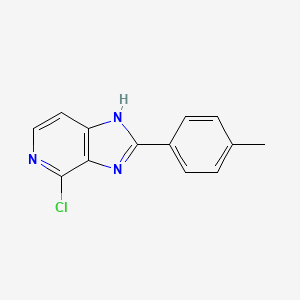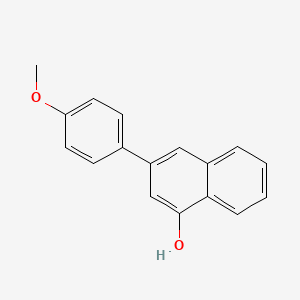
1-Naphthalenol, 3-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)naphthalen-1-ol: is an organic compound that belongs to the class of naphthols, which are derivatives of naphthalene This compound features a naphthalene ring substituted with a 4-methoxyphenyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)naphthalen-1-ol typically involves the reaction of bis(3-bromo-4-methoxyphenyl)methanone with [4-(naphthalen-1-yl)phenyl]boronic acid in the presence of a palladium catalyst (Pd[P(C6H5)3]4) and sodium carbonate (Na2CO3) in a mixture of water and toluene at 110°C for 7 hours .
Industrial Production Methods: While specific industrial production methods for 3-(4-methoxyphenyl)naphthalen-1-ol are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as described above, but optimized for higher yields and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced naphthol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and hydroxyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogenating agents, nitrating agents, sulfonating agents under controlled conditions.
Major Products:
Oxidation: Quinones, naphthoquinones.
Reduction: Reduced naphthol derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthols.
Applications De Recherche Scientifique
Chemistry: 3-(4-Methoxyphenyl)naphthalen-1-ol is used as a precursor in the synthesis of various organic compounds, including photochromic materials and fluorescent dyes .
Medicine: Research is ongoing to explore the compound’s potential as an antioxidant and anticancer agent, with studies indicating its effectiveness against certain cancer cell lines .
Industry: In the industrial sector, 3-(4-methoxyphenyl)naphthalen-1-ol is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)naphthalen-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In anticancer applications, the compound induces apoptosis in cancer cells by modulating signaling pathways and interacting with specific molecular targets .
Comparaison Avec Des Composés Similaires
Naphthopyrans: Known for their photochromic properties and used in optical applications.
Naphthalen-2-amine derivatives: Utilized in the development of hole-transporting materials for perovskite solar cells.
Uniqueness: 3-(4-Methoxyphenyl)naphthalen-1-ol stands out due to its combination of a methoxyphenyl group and a hydroxyl group on the naphthalene ring, which imparts unique chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
30069-70-6 |
|---|---|
Formule moléculaire |
C17H14O2 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)naphthalen-1-ol |
InChI |
InChI=1S/C17H14O2/c1-19-15-8-6-12(7-9-15)14-10-13-4-2-3-5-16(13)17(18)11-14/h2-11,18H,1H3 |
Clé InChI |
FSMJUDUECIMLNU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)



![Indolizino[2,3-g]quinoline-5,12-dione](/img/structure/B11866162.png)

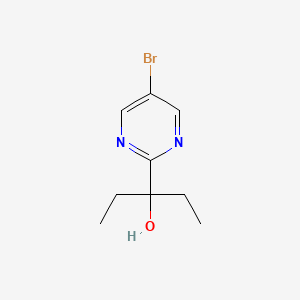
![5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11866178.png)
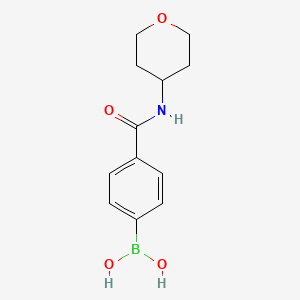
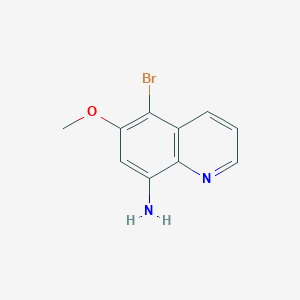
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B11866195.png)
